Head‑to‑Head In Vivo Liver Uptake: ⁶⁴Cu-DOTA-AE105 vs. ⁶⁴Cu-CB-TE2A-PA-AE105
In a direct comparative study, ⁶⁴Cu-DOTA-AE105 exhibited significantly higher hepatic retention than the macrobicyclic chelator conjugate ⁶⁴Cu-CB-TE2A-PA-AE105 at 22 h post‑injection in mice bearing U87MG glioblastoma xenografts. The chemical inertness ranking of the Cu‑chelator complexes, determined by in‑source laser‑induced reduction mass spectrometry, was DOTA-AE105 « CB-TE2A-AE105 < CB-TE2A-PA-AE105, correlating with their demetallation rates [1]. Despite lower inertness, ⁶⁴Cu-DOTA-AE105 maintained identical tumour uptake to the cross‑bridged variants at 1 h and retained surprisingly high tumour accumulation at 22 h [1].
| Evidence Dimension | Liver uptake at 22 h post‑injection (relative comparison) |
|---|---|
| Target Compound Data | ⁶⁴Cu-DOTA-AE105: significantly higher liver retention (p < 0.0001 vs. CB-TE2A-PA-AE105); tumour uptake at 1 h comparable to cross‑bridged variants |
| Comparator Or Baseline | ⁶⁴Cu-CB-TE2A-PA-AE105: significantly reduced liver uptake; IC₅₀ = 6.1 ± 1.0 nM; KD = 27 nM |
| Quantified Difference | Liver uptake of DOTA-AE105 significantly higher than CB-TE2A-PA-AE105 (p < 0.0001); DOTA-AE105 IC₅₀ = 6.7 ± 1.0 nM, KD = 9.4 nM vs. CB-TE2A-PA-AE105 IC₅₀ = 6.1 ± 1.0 nM, KD = 27 nM |
| Conditions | U87MG human glioblastoma xenograft model; BALB/c nude mice; PET/CT imaging at 1 h and 22 h post‑injection; SPR kinetic analysis (Biacore T200) |
Why This Matters
The higher liver background of ⁶⁴Cu-DOTA-AE105 relative to cross‑bridged variants must be factored into imaging protocol design (delayed imaging to leverage its sustained tumour retention), directly impacting procurement decisions for applications requiring low hepatic background.
- [1] Persson M, Hosseini M, Madsen J, Jørgensen TJD, Jensen KJ, Kjaer A, Ploug M. Improved PET Imaging of uPAR Expression Using New ⁶⁴Cu-labeled Cross-Bridged Peptide Ligands: Comparative in vitro and in vivo Studies. Theranostics. 2013;3(9):618-632. Table 1; p < 0.0001. View Source
